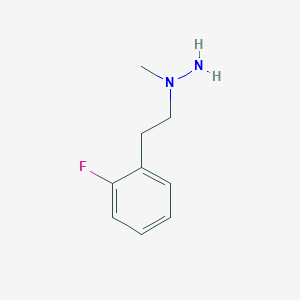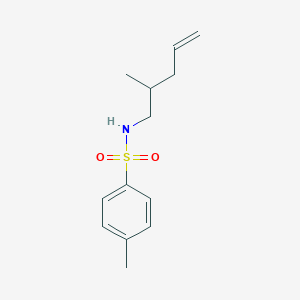
4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide is a chemical compound with the molecular formula C13H19NO2S and a molecular weight of 253.36 g/mol . It is a derivative of benzenesulfonamide and features a sulfonamide group attached to a benzene ring, with additional methyl and pentenyl substituents
Méthodes De Préparation
The synthesis of 4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methylpent-4-enylamine . The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction .
Applications De Recherche Scientifique
4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity . This inhibition can disrupt metabolic pathways, leading to the desired therapeutic or biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide include other benzenesulfonamide derivatives, such as:
4-methyl-N-(2-propynyl)benzenesulfonamide: This compound has a propynyl group instead of a pentenyl group, leading to different chemical properties and reactivity.
Benzenesulfonamide, 4-methyl-: A simpler derivative with only a methyl group attached to the benzene ring, lacking the additional pentenyl substituent.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C13H19NO2S |
|---|---|
Poids moléculaire |
253.36 g/mol |
Nom IUPAC |
4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide |
InChI |
InChI=1S/C13H19NO2S/c1-4-5-12(3)10-14-17(15,16)13-8-6-11(2)7-9-13/h4,6-9,12,14H,1,5,10H2,2-3H3 |
Clé InChI |
WFULPYMJCIDHJM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


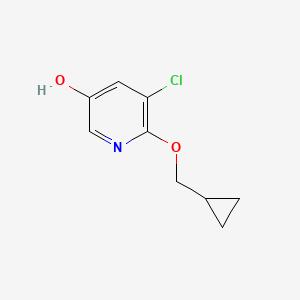

![(2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid](/img/structure/B13897424.png)
![Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide](/img/structure/B13897441.png)
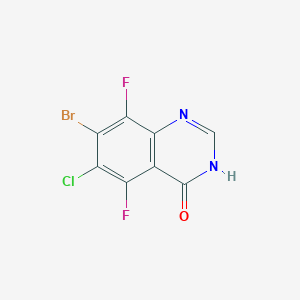
![(3R,4R,5R)-3,4-bis[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-vinyl-tetrahydrofuran-2-one](/img/structure/B13897445.png)
![6,6-Dichlorobicyclo[3.1.0]hexan-2-one](/img/structure/B13897450.png)
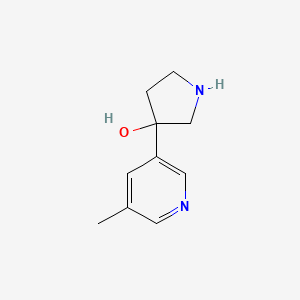
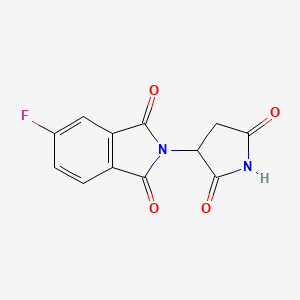
![Benzenamine, 5-[(1Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-](/img/structure/B13897465.png)
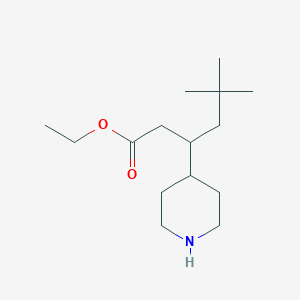
![4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium](/img/structure/B13897474.png)
![(2S)-1-[(4R)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13897478.png)
